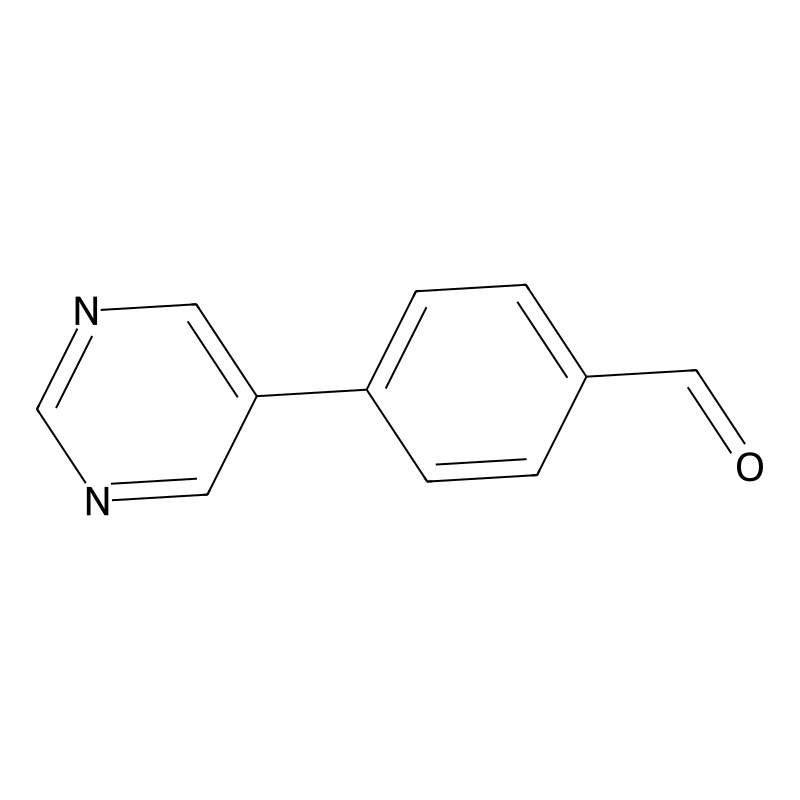4-(Pyrimidin-5-yl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Pyrimidin-5-yl)benzaldehyde is an aromatic compound characterized by the presence of a pyrimidine ring attached to a benzaldehyde moiety. Its chemical formula is , and it has a molecular weight of 184.19 g/mol. The compound features a pyrimidine ring at the para position of the benzaldehyde, which significantly influences its chemical reactivity and biological properties. The structure can be represented as follows:
textN / \ C C || || C---C | | C----C | C=O
4-(Pyrimidin-5-yl)benzaldehyde is notable for its potential applications in medicinal chemistry, particularly in the synthesis of various biologically active compounds.
Organic Synthesis
The presence of the aldehyde group (CHO) suggests potential applications in organic synthesis as a reactant or intermediate for the formation of more complex molecules. Aldehydes are commonly used in condensation reactions to form new carbon-carbon bonds.
Medicinal Chemistry
The combination of the aromatic rings and the heterocyclic pyrimidine unit creates a scaffold with potential for medicinal chemistry applications. Pyrimidines are a class of nitrogen-containing heterocyclic rings found in many biologically important molecules, including DNA and RNA bases. Modifying the structure of 4-(Pyrimidin-5-yl)benzaldehyde could lead to the development of new drugs or therapeutic agents.
Material Science
Aromatic aldehydes can be used as building blocks in the design of new materials. The rigid structure and functional groups of 4-(Pyrimidin-5-yl)benzaldehyde could be of interest for the development of novel polymers or other materials with specific properties.
- Condensation Reactions: It can participate in condensation reactions with amines to form imines or Schiff bases, which are important intermediates in organic synthesis.
- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
- Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at different positions on the ring.
These reactions are crucial for the modification and synthesis of more complex molecules derived from 4-(Pyrimidin-5-yl)benzaldehyde.
Research indicates that 4-(Pyrimidin-5-yl)benzaldehyde exhibits various biological activities, including:
- Antimicrobial Activity: Compounds derived from 4-(Pyrimidin-5-yl)benzaldehyde have shown promising antibacterial and antifungal properties against several strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Antitumor Activity: Some derivatives have been evaluated for their anticancer properties, showing effectiveness in inhibiting tumor growth in vitro and in vivo .
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its potential therapeutic applications.
Several synthetic routes have been developed to produce 4-(Pyrimidin-5-yl)benzaldehyde:
- Refluxing Pyrimidine Derivatives with Aldehydes: One common method involves refluxing pyrimidine derivatives with benzaldehyde in the presence of a catalyst, yielding 4-(Pyrimidin-5-yl)benzaldehyde through condensation reactions.
- Multi-step Synthesis: A more complex approach may involve multiple steps, starting from simpler pyrimidine or benzene derivatives, followed by functionalization and oxidation steps to introduce the aldehyde group .
- Mannich Reaction: The Mannich reaction can also be employed to synthesize compounds containing both pyrimidine and benzaldehyde functionalities by reacting formaldehyde with amines and pyrimidine derivatives .
4-(Pyrimidin-5-yl)benzaldehyde has several applications in various fields:
- Pharmaceuticals: Its derivatives are investigated for potential use as antimicrobial and anticancer agents.
- Material Science: The compound may serve as a precursor for synthesizing novel materials with specific electronic or optical properties.
- Organic Synthesis: It is used as an intermediate in synthesizing other complex organic molecules, including pharmaceuticals and agrochemicals.
Studies on the interactions of 4-(Pyrimidin-5-yl)benzaldehyde with biological targets have shown that it can bind effectively to certain enzymes and receptors, indicating its potential role as a lead compound in drug discovery. Interaction studies often involve:
- Molecular Docking Studies: These computational methods help predict how 4-(Pyrimidin-5-yl)benzaldehyde binds to target proteins.
- In Vitro Assays: Laboratory tests assess the biological activity and efficacy of the compound against specific pathogens or cancer cell lines.
Several compounds share structural similarities with 4-(Pyrimidin-5-yl)benzaldehyde, each exhibiting unique properties:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 3-(Pyrimidin-5-yl)benzaldehyde | 1.00 | Similar structure but different substitution pattern |
| 2-(Pyrimidin-5-yl)benzaldehyde | 0.90 | Different positional isomer with distinct reactivity |
| 4-(Pyrimidin-5-yl)benzoic acid | 0.86 | Contains a carboxylic acid functional group |
| 4-(2-Hydroxypyrimidin-5-yl)benzaldehyde | 0.86 | Hydroxyl group adds polarity and potential reactivity |
| 3-(Pyrimidin-5-yl)benzoic acid | 0.86 | Similarity in structure but with carboxylic acid |
These compounds are essential for comparative studies aimed at understanding the unique biological activities and chemical behaviors associated with different substitutions on the pyrimidine and benzene rings.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








